7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position of the pyrrolopyridine core structure. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 7-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which activates downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFR-dependent signaling pathways .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, which are downstream of FGFR activation . These pathways play crucial roles in cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
The compound 7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Preparation Methods
The synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method involves dissolving 1H-pyrrolo[3,2-b]pyridine in tetrahydrofuran and adding N-bromosuccinimide at 0°C. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions with metal-organic reagents, forming new carbon-carbon bonds.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be compared with other pyrrolopyridine derivatives, such as:
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with the bromine atom at a different position.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNAPJXFUXZMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228198 | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-71-8 | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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